ND-646

Übersicht

Beschreibung

ND-646 is an orally bioavailable and allosteric inhibitor of acetyl-coenzyme A carboxylase enzymes, specifically acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2. These enzymes play a crucial role in the de novo fatty acid synthesis pathway, making this compound a significant compound in the study of metabolic diseases and cancer .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

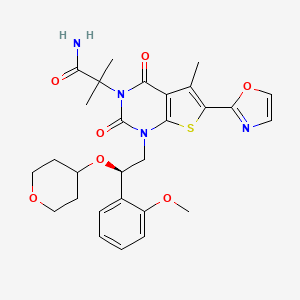

ND-646, also known as 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide, is a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) with promising therapeutic potential .

Target of Action

The primary targets of this compound are the enzymes Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) . These enzymes play a critical role in the de novo fatty acid synthesis pathway .

Mode of Action

This compound acts as an allosteric inhibitor of ACC1 and ACC2 . It prevents the dimerization of ACC subunits, thereby inhibiting the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in fatty acid synthesis . This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Biochemical Pathways

The inhibition of ACC by this compound affects the fatty acid metabolism pathway. By preventing the conversion of Acetyl-CoA to Malonyl-CoA, it reduces fatty acid synthesis and increases fatty acid oxidation . This modulation of lipid metabolism leads to a decrease in tissue triglycerides and body fat, and an increase in insulin sensitivity .

Pharmacokinetics

This compound has shown moderate intrinsic clearance in humans, mice, rats, dogs, and cynomolgus monkeys . It has high aqueous solubility (>300 mM) and low potential for Cytochrome P450 inhibition (>10 mM) . It also exhibits high protein binding (94-98%) across multiple species .

Result of Action

This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells . It impairs cell growth and induces cell death . In breast cancer cell lines, treatment with this compound resulted in potent inhibition of cell growth both in vitro and in vivo .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of glucose and other nutrients. For example, in a glucose-rich environment, cancer cells may rely more on glycolysis (the Warburg effect) for energy production . In such cases, the impact of ACC inhibition on fatty acid synthesis might be less pronounced.

Biochemische Analyse

Biochemical Properties

ND-646 plays a crucial role in biochemical reactions by inhibiting acetyl-CoA carboxylase 1 (ACC1), the first and rate-limiting enzyme in the de novo fatty acid synthesis (FASyn) pathway . By inhibiting ACC1, this compound effectively reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis. This inhibition leads to a decrease in fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This compound interacts with ACC1 by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small-cell lung cancer (NSCLC) cells, this compound impairs cell growth and induces cell death by inhibiting ACC1 . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the availability of fatty acids required for cell membrane synthesis and energy production. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key metabolites and signaling molecules involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of ACC1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, leading to a decrease in fatty acid synthesis. This compound also affects gene expression by modulating the levels of key transcription factors and signaling molecules involved in the regulation of fatty acid metabolism . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways. These changes can result in the development of resistance to this compound in some cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ACC1 and reduces fatty acid synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . The threshold effects of this compound have been observed in animal studies, where a certain dosage is required to achieve a therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid synthesis and degradation. By inhibiting ACC1, this compound reduces the production of malonyl-CoA, which is a key intermediate in the fatty acid synthesis pathway . This inhibition leads to a decrease in the levels of fatty acids and other metabolites involved in energy production and cell membrane synthesis. This compound also interacts with other enzymes and cofactors involved in fatty acid metabolism, further modulating metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . Once inside the cells, this compound accumulates in the cytoplasm and interacts with ACC1 to exert its inhibitory effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to target proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with ACC1 . This compound does not contain specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are influenced by its localization within the cytoplasm, where it can effectively inhibit ACC1 and modulate fatty acid metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ND-646 umfasst einen neuartigen Syntheseweg, der mehrere Schritte beinhaltet, um die Wirksamkeit und Stabilität der Verbindung sicherzustellen. Der Prozess beginnt mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von ihrer Kupplung unter spezifischen Reaktionsbedingungen. Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Kosteneffizienz optimiert, um sicherzustellen, dass die Verbindung in ausreichenden Mengen für die Forschung und den potenziellen therapeutischen Einsatz hergestellt werden kann .

Analyse Chemischer Reaktionen

Reaktionstypen

ND-646 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es an Acetyl-Coenzym A-Carboxylase-Enzyme bindet und deren Dimerisierung und anschließende Aktivität verhindert. Diese Hemmung führt zu einer Reduktion der Fettsäure-Synthese .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet Reagenzien wie organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die verschiedenen Reaktionsschritte zu erleichtern. Bedingungen wie Temperatur, pH-Wert und Reaktionszeit werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist die Verbindung selbst, die dann in verschiedenen Forschungsanwendungen eingesetzt wird. Derivate von this compound wurden ebenfalls synthetisiert und auf ihre Aktivität gegenüber Acetyl-Coenzym A-Carboxylase-Enzymen untersucht .

Wissenschaftliche Forschungsanwendungen

Medizin: This compound hat sich bei der Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit und Diabetes durch Hemmung der Fettsäure-Synthese als vielversprechend erwiesen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Acetyl-Coenzym A-Carboxylase-Enzyme, insbesondere Acetyl-Coenzym A-Carboxylase 1 und Acetyl-Coenzym A-Carboxylase 2, bindet. Diese Bindung verhindert die Dimerisierung der Enzyme, die für deren Aktivität erforderlich ist. Als Ergebnis wird die Synthese von Fettsäuren gehemmt, was zu einem reduzierten Zellwachstum und einer verringerten Zellproliferation führt .

Vergleich Mit ähnlichen Verbindungen

ND-646 ist einzigartig in seiner hohen Potenz und Selektivität für Acetyl-Coenzym A-Carboxylase-Enzyme. Zu ähnlichen Verbindungen gehören:

ND-630: Ein Carbonsäurederivat mit geringerer Antikrebsaktivität im Vergleich zu this compound.

CP-640186: Ein isoenzym-unspezifischer Acetyl-Coenzym A-Carboxylase-Inhibitor mit unterschiedlichen Hemmungsprofilen.

Olumacostat Glasaretil: Ein niedermolekularer Inhibitor, der zur Behandlung von Acne vulgaris eingesetzt wird.

This compound zeichnet sich durch seine starke inhibitorische Aktivität und potenzielle therapeutische Anwendungen bei Stoffwechselerkrankungen und Krebs aus .

Eigenschaften

IUPAC Name |

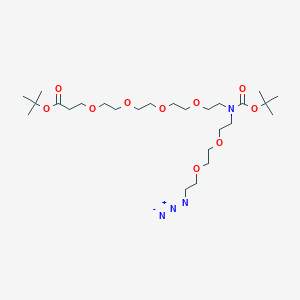

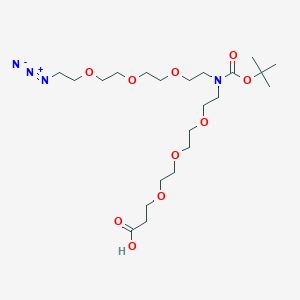

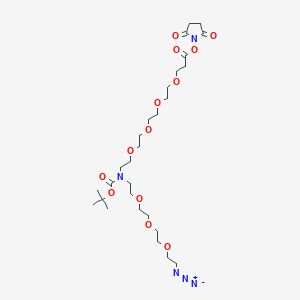

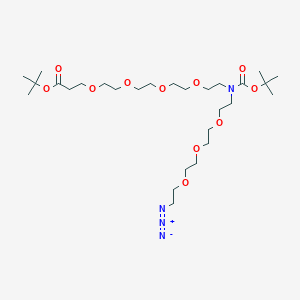

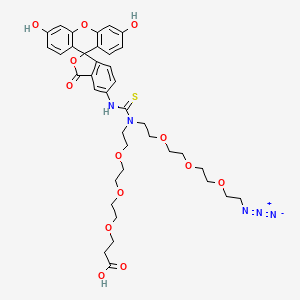

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.